Cas no 1692581-00-2 (Methyl 3-ethyl-2-methyl-3-propyloxirane-2-carboxylate)

Methyl 3-ethyl-2-methyl-3-propyloxirane-2-carboxylate 化学的及び物理的性質
名前と識別子
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- methyl 3-ethyl-2-methyl-3-propyloxirane-2-carboxylate
- Methyl 3-ethyl-2-methyl-3-propyloxirane-2-carboxylate
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- インチ: 1S/C10H18O3/c1-5-7-10(6-2)9(3,13-10)8(11)12-4/h5-7H2,1-4H3
- InChIKey: KRIHWCCKWHHETC-UHFFFAOYSA-N
- SMILES: O1C(C(=O)OC)(C)C1(CC)CCC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 5
- 複雑さ: 214
- トポロジー分子極性表面積: 38.8
- XLogP3: 2
Methyl 3-ethyl-2-methyl-3-propyloxirane-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-699911-2.5g |
methyl 3-ethyl-2-methyl-3-propyloxirane-2-carboxylate |
1692581-00-2 | 95.0% | 2.5g |
$1230.0 | 2025-03-12 | |
Enamine | EN300-699911-5.0g |
methyl 3-ethyl-2-methyl-3-propyloxirane-2-carboxylate |
1692581-00-2 | 95.0% | 5.0g |
$1821.0 | 2025-03-12 | |
Enamine | EN300-699911-0.05g |
methyl 3-ethyl-2-methyl-3-propyloxirane-2-carboxylate |
1692581-00-2 | 95.0% | 0.05g |
$528.0 | 2025-03-12 | |
Enamine | EN300-699911-0.1g |
methyl 3-ethyl-2-methyl-3-propyloxirane-2-carboxylate |
1692581-00-2 | 95.0% | 0.1g |
$553.0 | 2025-03-12 | |
Enamine | EN300-699911-0.5g |
methyl 3-ethyl-2-methyl-3-propyloxirane-2-carboxylate |
1692581-00-2 | 95.0% | 0.5g |
$603.0 | 2025-03-12 | |
Enamine | EN300-699911-10.0g |
methyl 3-ethyl-2-methyl-3-propyloxirane-2-carboxylate |
1692581-00-2 | 95.0% | 10.0g |
$2701.0 | 2025-03-12 | |
Enamine | EN300-699911-0.25g |
methyl 3-ethyl-2-methyl-3-propyloxirane-2-carboxylate |
1692581-00-2 | 95.0% | 0.25g |
$579.0 | 2025-03-12 | |
Enamine | EN300-699911-1.0g |
methyl 3-ethyl-2-methyl-3-propyloxirane-2-carboxylate |
1692581-00-2 | 95.0% | 1.0g |
$628.0 | 2025-03-12 |
Methyl 3-ethyl-2-methyl-3-propyloxirane-2-carboxylate 関連文献
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
Methyl 3-ethyl-2-methyl-3-propyloxirane-2-carboxylateに関する追加情報
Methyl 3-Ethyl-2-Methyl-3-Propyloxirane-2-Carboxylate (CAS No. 1692581-00-2)
The compound Methyl 3-Ethyl-2-Methyl-3-Propyloxirane-2-Carboxylate (CAS No. 1692581-00-2) is a unique organic compound with a complex structure that has garnered attention in the field of organic chemistry and materials science. This compound belongs to the class of oxirane derivatives, which are known for their versatility in chemical synthesis and applications. The molecule features a cyclic ether structure with substituents that provide it with distinct chemical properties, making it a valuable component in various research and industrial contexts.
Recent studies have highlighted the potential of this compound in the development of advanced materials, particularly in the synthesis of high-performance polymers. Researchers have explored its role as a building block for creating cross-linked polymer networks, which exhibit enhanced mechanical properties and thermal stability. These findings underscore the importance of understanding the structural and functional attributes of Methyl 3-Ethyl-2-Methyl-3-Propyloxirane, as well as its reactivity under different conditions.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the corresponding carboxylic acid derivative. Advanced techniques such as catalytic hydrogenation and oxidation reactions are employed to achieve the desired stereochemistry and functional groups. The use of green chemistry principles in these processes has become increasingly popular, driven by the need to minimize environmental impact while maintaining high yields and purity levels.
One of the most intriguing aspects of this compound is its ability to participate in various types of polymerization reactions. For instance, researchers have demonstrated that it can undergo ring-opening polymerization under specific conditions, leading to the formation of biodegradable polymers with tunable properties. These polymers have shown promise in applications such as drug delivery systems, where controlled release mechanisms are critical for therapeutic efficacy.
In addition to its role in polymer chemistry, Methyl 3-Ethyl-related compounds have been investigated for their potential in catalysis. The presence of electron-donating groups on the molecule enhances its ability to act as a ligand in transition metal-catalyzed reactions, facilitating selective transformations in organic synthesis. This property has opened new avenues for exploring more efficient and sustainable chemical processes.
The physical and chemical properties of this compound are heavily influenced by its molecular structure. The presence of both ethyl and propyl substituents on the oxirane ring introduces steric hindrance, which affects its reactivity and solubility characteristics. These properties make it an ideal candidate for use in sol-gel chemistry, where precise control over molecular interactions is essential for achieving desired material properties.
Furthermore, recent advancements in computational chemistry have enabled researchers to model the electronic structure and reactivity profiles of this compound with unprecedented accuracy. By leveraging quantum mechanical calculations, scientists can predict how modifications to the molecule's structure will impact its behavior in different chemical environments. This approach has significantly accelerated the discovery process for new materials based on this compound.
In conclusion, Methyl 3-Ethyl-related compounds like CAS No. 1692581-00-2 represent a fascinating area of research with wide-ranging applications across multiple disciplines. As our understanding of their chemical properties continues to grow, so too does their potential to contribute to advancements in materials science, drug delivery systems, and sustainable chemical processes.
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